molecular formula C20H16ClN5OS B2944532 N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1203011-13-5

N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No. B2944532
CAS RN: 1203011-13-5
M. Wt: 409.89
InChI Key: UUMWWGGDRTZROU-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is a chemical compound that contains a pyrazolo[3,4-d]pyridine core . This core is a crucial part of nitrogen ring junction heterocyclic compounds, which are significant in synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyridine core has been studied extensively . For instance, the synthesis and anti-inflammatory activity of various pyrazolo[3,4-c]pyridazine compounds have been reported .


Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is characterized by a pyrazolo[3,4-d]pyridine core . This core is versatile and can be prepared and modified to create further ring extensions .


Chemical Reactions Analysis

The chemical reactivity of compounds with a pyrazolo[3,4-d]pyridine core has been a focus of synthetic strategies in recent years . The electron-gaining and donating properties of pyrazolo pyridine make a difference in chemical properties .

Scientific Research Applications

Antioxidant and Antitumor Activities

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, with some forming coordination complexes with Co(II) and Cu(II). These complexes, along with the ligands, have shown significant antioxidant activities, demonstrated through various in vitro assays like DPPH, ABTS, and FRAP. This indicates the potential for similar compounds to serve as antioxidants, contributing to the mitigation of oxidative stress-related disorders (Chkirate et al., 2019).

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a derivative was highlighted for its significant activity, suggesting the potential of similar structures for anticancer drug development (El-Morsy et al., 2017).

Nonlinear Optical Properties

Optical Applications

Investigations into the nonlinear optical properties of crystalline acetamides, including effects of polarization from their environment, have demonstrated these compounds as promising candidates for photonic devices. This suggests potential applications in optical switches, modulators, and energy applications, highlighting the versatility of acetamide derivatives in materials science (Castro et al., 2017).

Antimicrobial Activity

Antibacterial and Antifungal Activities

Various N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from reactions involving chloroacetamide, displayed significant antimicrobial activities. These activities were demonstrated against a range of bacterial and fungal strains, suggesting the potential for similar compounds to be developed into new antimicrobial agents (Hamama et al., 2013).

Future Directions

The future directions for research on “N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” and similar compounds could involve further exploration of their synthetic strategies , potential biological activities , and mechanisms of action .

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(25-24-13)28-12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMWWGGDRTZROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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